Cas no 7752-82-1 (5-bromopyrimidin-2-amine)
5-bromopyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromopyrimidin-2-amine
- 5-Bromo-2-aminopyrimidine
- 5-bromopyrimidin-2-amine(SALTDATA: FREE)
- 2-amino-5-bromopyrimidine
- 2-Pyrimidinamine, 5-bromo-
- 5-bromopyrimidin-2-ylamine
- 5-Bromo-2-pyrimidinamine
- Pyrimidine, 2-amino-5-bromo-
- 5-bromopyrimidine-2-amine
- 2-amino-5-bromo-pyrimidine
- UHRHPPKWXSNZLR-UHFFFAOYSA-N
- 5-bromopyrimidine-2-ylamine
- 2-Amino-5-bromopyrimidine;2-Amino-5-bromopyrimidine
- NSC27269
- zlchem 312
- PubChem6986
- 5-bromo2-aminopyrimidine
- 5-bromo-pyrimidin-2-am
- 5-bromo-pyrimidin-2-amine
- 5-bromo-pyrimidin-2-
- CCG-50635
- SR-01000639998-1
- 7752-82-1
- W-203779
- BCP9000092
- PB10032
- AC-2934
- CS-D1153
- EN300-86460
- BB 0258863
- Z729558264
- AMY3392
- 2-Amino-5-bromopyrimidine, 98%
- SCHEMBL40518
- AC-907/25014021
- InChI=1/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
- AKOS000266331
- 5-bromo-pyrimidin-2-ylamine
- UHRHPPKWXSNZLR-UHFFFAOYSA-
- A9811
- FT-0600025
- 2-Amino-5-Bormopyrimidine
- NSC-27269
- MFCD00012341
- NSC 27269
- DTXSID80998719
- 4P-094
- 5-Bromopyrimidin-2(1H)-imine
- CL1918
- BCP22782
- DB-006996
- STL511906
- BBL100146
- A1920
- ALBB-019238
- 5-bromopyrimidin-2-amine
-
- MDL: MFCD00012341
- Inchi: 1S/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
- InChI Key: UHRHPPKWXSNZLR-UHFFFAOYSA-N
- SMILES: BrC1C=NC(N)=NC=1
Computed Properties
- Exact Mass: 172.95900
- Monoisotopic Mass: 172.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 69.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.5
- Topological Polar Surface Area: 51.8
Experimental Properties
- Color/Form: Not determined
- Density: 1.844
- Melting Point: 244°C(lit.)
- Boiling Point: 340.743°C at 760 mmHg
- Flash Point: 159.876℃
- Refractive Index: 1.649
- Water Partition Coefficient: Insoluble
- PSA: 51.80000
- LogP: 1.40250
5-bromopyrimidin-2-amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H319,H400
- Warning Statement: P273,P305+P351+P338
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 22-36-50/53
- Safety Instruction: S26-S60-S61
-
Hazardous Material Identification:
- HazardClass:IRRITANT, IRRITANT-HARMFUL
- PackingGroup:III
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
- Packing Group:III
- Risk Phrases:R22; R36; R50/53
- Safety Term:S26;S60;S61
- Packing Group:III
5-bromopyrimidin-2-amine Customs Data
- HS CODE:29335995
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromopyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1920-25g |
5-bromopyrimidin-2-amine |
7752-82-1 | 98.0%(GC&T) | 25g |
¥790.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1920-5g |
5-bromopyrimidin-2-amine |
7752-82-1 | 98.0%(GC&T) | 5g |
¥230.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A096A-5g |
5-bromopyrimidin-2-amine |
7752-82-1 | 98% | 5g |
¥45.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A096A-100g |
5-bromopyrimidin-2-amine |
7752-82-1 | 98% | 100g |
¥298.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A096A-25g |
5-bromopyrimidin-2-amine |
7752-82-1 | 98% | 25g |
¥77.0 | 2022-05-30 | |
| AstaTech | CL1918-5/G |
2-AMINO-5-BROMOPYRIMIDINE |
7752-82-1 | 97% | 5g |
$10 | 2023-09-15 | |
| AstaTech | CL1918-25/G |
2-AMINO-5-BROMOPYRIMIDINE |
7752-82-1 | 97% | 25g |
$20 | 2023-09-15 | |
| AstaTech | CL1918-100/G |
2-AMINO-5-BROMOPYRIMIDINE |
7752-82-1 | 97% | 100g |
$49 | 2023-09-15 | |
| Alichem | A039002131-500g |
2-Amino-5-bromopyrimidine |
7752-82-1 | 98% | 500g |
$280.28 | 2023-09-01 | |
| Fluorochem | 045218-1g |
2-Amino-5-bromopyrimidine |
7752-82-1 | 98% | 1g |
£10.00 | 2022-03-01 |
5-bromopyrimidin-2-amine Suppliers
5-bromopyrimidin-2-amine Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 5-bromopyrimidin-2-amine
5-Bromopyrimidin-2-Amine: A Comprehensive Overview
5-Bromopyrimidin-2-Amine (CAS No: 7752-82-1) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its pyrimidine ring with a bromine substituent at the 5-position and an amine group at the 2-position, exhibits unique chemical properties and potential applications in drug development and advanced materials.
The pyrimidine ring in 5-bromopyrimidin-2-amine is a six-membered aromatic structure with two nitrogen atoms at positions 1 and 3. This structural feature contributes to its stability and reactivity, making it a valuable building block in organic synthesis. The presence of the bromine atom at position 5 introduces electron-withdrawing effects, which can influence the electronic properties of the molecule, enhancing its reactivity in various chemical reactions.
Recent studies have highlighted the potential of 5-bromopyrimidin-2-amine as a precursor for synthesizing bioactive compounds. Researchers have explored its role in the development of antiviral agents, anticancer drugs, and inhibitors of key enzymes involved in metabolic disorders. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 5-bromopyrimidin-2-amine exhibit potent inhibitory activity against human immunodeficiency virus (HIV) protease, suggesting their potential as antiretroviral agents.
In the realm of materials science, 5-bromopyrimidin-2-amine has been investigated for its application in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after for their potential use in gas storage, catalysis, and sensing technologies. A research team from the University of Cambridge reported that incorporating 5-bromopyrimidin-2-amine into MOFs enhances their porosity and stability, making them suitable for industrial applications.
The synthesis of 5-bromopyrimidin-2-amine typically involves multi-step processes that include nucleophilic substitution, oxidation, and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, the use of palladium catalysts has been shown to significantly improve the yield and purity of 5-bromopyrimidin-2-amine, making it more accessible for large-scale production.
From a pharmacological perspective, 5-bromopyrimidin-2-amines derivatives have been explored for their ability to modulate cellular signaling pathways. A study published in *Nature Communications* revealed that certain analogs of this compound can inhibit the activity of protein kinases involved in cancer cell proliferation. These findings underscore the potential of 5-bromopyrimidin-2-amines as lead compounds for anticancer drug development.
In conclusion, 5-Bromopyrimidin-2-Amine (CAS No: 7752-82-1) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and applications, 5-bromopyrimidin-2-amines will undoubtedly play a pivotal role in advancing scientific innovation.
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